

# what is the structure of 1-dimethylamino-2-propanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Dimethylamino-2-propanol**

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An In-depth Technical Guide to **1-Dimethylamino-2-propanol**

## Introduction

**1-Dimethylamino-2-propanol**, also known as dimepranol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis and holds significance in the pharmaceutical industry.<sup>[1][2]</sup> Its bifunctional nature, containing both a hydroxyl group and a tertiary amine, allows it to participate in a wide array of chemical reactions.<sup>[3]</sup> This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in research and drug development.

## Chemical Structure and Properties

**1-Dimethylamino-2-propanol** is a clear, colorless to light yellow liquid.<sup>[4][5]</sup> It is miscible with water and flammable.<sup>[2][4][5]</sup> The molecule contains a stereocenter at the second carbon atom, and thus exists as two enantiomers, (S)-(+)-**1-dimethylamino-2-propanol** and (R)-(-)-**1-dimethylamino-2-propanol**.

Below is a diagram illustrating the chemical structure of **1-dimethylamino-2-propanol**.

Caption: Chemical Structure of **1-Dimethylamino-2-propanol**

Table 1: Chemical Identifiers and Properties

Identifier	Value
IUPAC Name	1-(Dimethylamino)propan-2-ol[2][6]
CAS Number	108-16-7[7]
Molecular Formula	C5H13NO[7]
Molecular Weight	103.16 g/mol [8]
SMILES	CC(O)CN(C)C[6]
InChI	1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3
InChIKey	NCXUNZWLEYGQAH-UHFFFAOYSA-N[7]

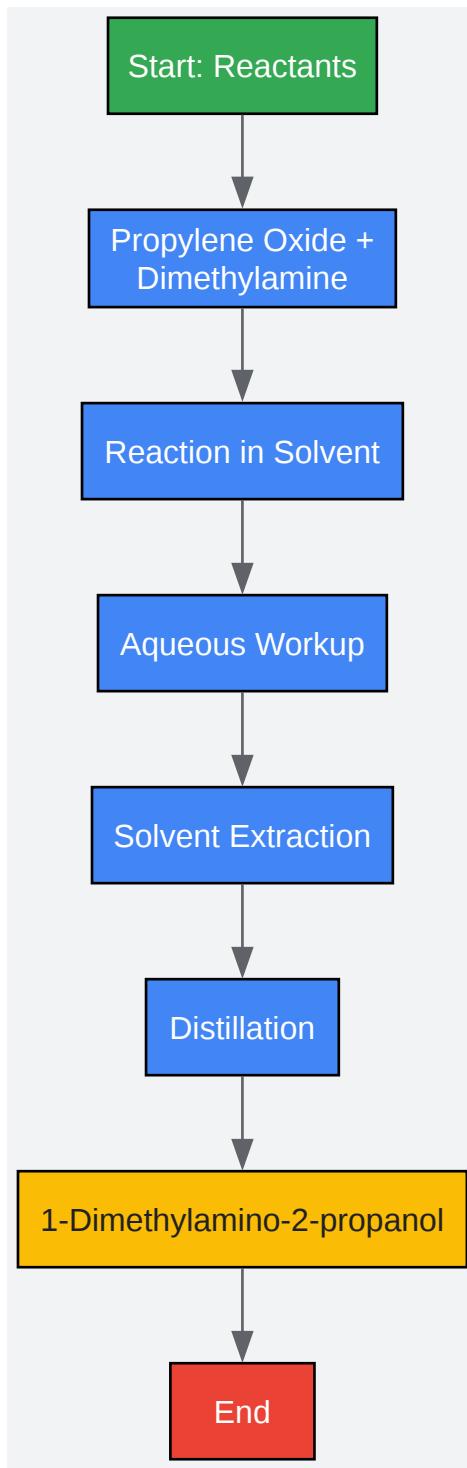
Table 2: Physical and Chemical Properties

Property	Value
Appearance	Clear colorless to yellow liquid[4][5]
Density	0.837 g/mL at 25 °C
Boiling Point	121-127 °C[2]
Melting Point	-85 °C
Flash Point	26 °C
Refractive Index	n20/D 1.419
Solubility	Miscible in water[2][4]
pH	11 (100g/l, H <sub>2</sub> O, 20°C)[4]

## Synthesis

A common method for the synthesis of **1-dimethylamino-2-propanol** involves the reaction of propylene oxide with dimethylamine. This reaction is typically carried out in a suitable solvent and may be catalyzed. Another synthetic route involves the isomerization of 2-dimethylamino-1-propanol.[9]

Below is a generalized workflow for the synthesis of **1-dimethylamino-2-propanol**.



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Caption: Generalized Synthesis Workflow

## Spectroscopic Data

The structure of **1-dimethylamino-2-propanol** can be confirmed using various spectroscopic techniques.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the different protons in the molecule. The methyl protons of the dimethylamino group would appear as a singlet, while the protons of the ethyl group would show more complex splitting patterns (a doublet for the CH<sub>3</sub> group and a multiplet for the CH group). The methylene protons adjacent to the nitrogen would also appear as a multiplet, and the hydroxyl proton would be a broad singlet.[10]

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3400-3200 cm<sup>-1</sup> corresponding to the O-H stretching vibration of the alcohol group. A C-N stretching vibration would be observed around 1250-1020 cm<sup>-1</sup>.[7]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[7]

Table 3: Summary of Expected Spectroscopic Data

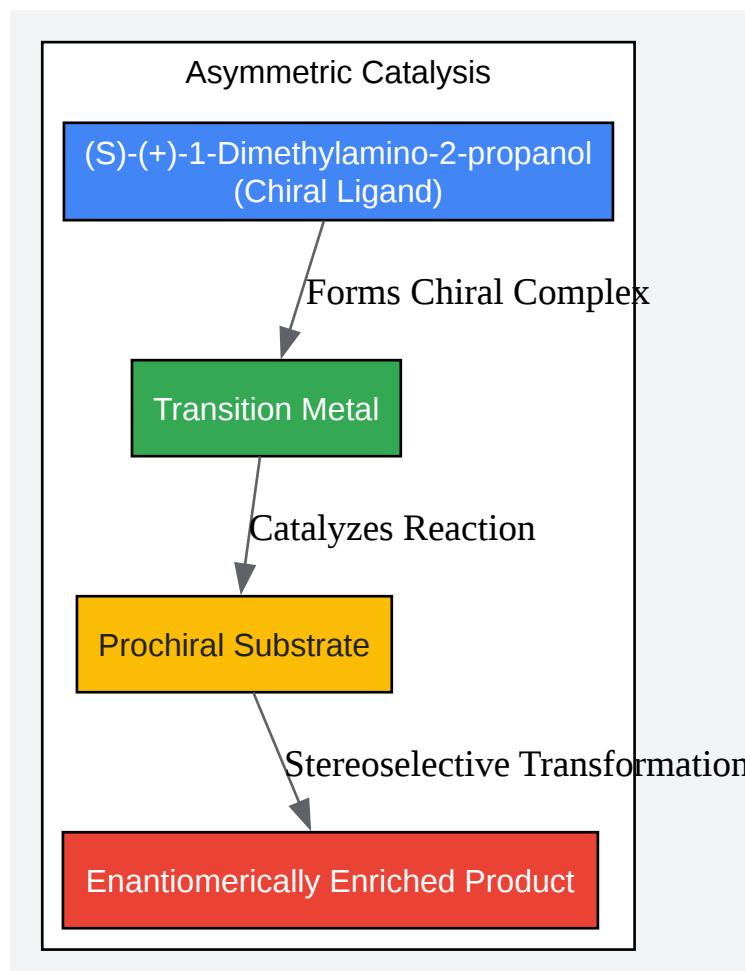
Technique	Expected Features
<sup>1</sup> H NMR	Signals for N(CH <sub>3</sub> ) <sub>2</sub> , CH <sub>3</sub> , CH, CH <sub>2</sub> , OH protons
<sup>13</sup> C NMR	Peaks for all five carbon atoms
IR	Broad O-H stretch (~3300 cm <sup>-1</sup> ), C-N stretch (~1100 cm <sup>-1</sup> )
Mass Spec	Molecular ion peak at m/z = 103.16

## Applications in Research and Drug Development

**1-Dimethylamino-2-propanol**, particularly its chiral forms, is a valuable tool in asymmetric synthesis.[1]

- Chiral Auxiliary and Ligand: It can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction.[1] It also functions as a bidentate ligand, coordinating to metal centers to create a chiral environment for catalysis.[1]
- Precursor for Biologically Active Compounds: Its existing stereocenter makes it an important starting material for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[1]
- Pharmaceutical Formulations: It is a component of Inosine pranobex, a drug that has been shown to have immunomodulatory effects.[2][5]

The role of (S)-(+)-1-dimethylamino-2-propanol as a chiral ligand in asymmetric catalysis is depicted in the following diagram.



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Caption: Role in Asymmetric Synthesis

## Experimental Protocols

### Synthesis of 1-Dimethylamino-2-propanol

Objective: To synthesize **1-dimethylamino-2-propanol** from propylene oxide and dimethylamine.

Materials:

- Propylene oxide
- Dimethylamine (40% aqueous solution)
- Methanol
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethylamine solution and methanol.
- Cool the mixture in an ice bath.
- Slowly add propylene oxide to the cooled solution while stirring.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
- After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

- The crude product is then purified by fractional distillation.

## Spectroscopic Analysis: $^1\text{H}$ NMR

Objective: To obtain a  $^1\text{H}$  NMR spectrum of **1-dimethylamino-2-propanol**.

Materials:

- **1-Dimethylamino-2-propanol** sample
- Deuterated chloroform ( $\text{CDCl}_3$ )
- NMR tube
- NMR spectrometer

Procedure:

- Dissolve a small amount (5-10 mg) of the purified **1-dimethylamino-2-propanol** in approximately 0.6 mL of  $\text{CDCl}_3$  in a clean, dry NMR tube.
- Cap the NMR tube and gently shake to ensure the sample is fully dissolved.
- Place the NMR tube in the spinner turbine and adjust the depth.
- Insert the sample into the NMR spectrometer.
- Acquire the  $^1\text{H}$  NMR spectrum according to the instrument's standard operating procedures.
- Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.
- Integrate the peaks and assign them to the corresponding protons in the molecule.

## Spectroscopic Analysis: Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of **1-dimethylamino-2-propanol**.

Materials:

- **1-Dimethylamino-2-propanol** sample
- FTIR spectrometer with a liquid sample cell (e.g., NaCl plates)
- Dropper

**Procedure:**

- Ensure the liquid sample cell is clean and dry.
- Place a small drop of the **1-dimethylamino-2-propanol** sample onto one of the salt plates.
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.
- Mount the sample cell in the FTIR spectrometer.
- Acquire the background spectrum (air).
- Acquire the sample spectrum.
- Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

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- To cite this document: BenchChem. [what is the structure of 1-dimethylamino-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140979#what-is-the-structure-of-1-dimethylamino-2-propanol]

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